molecular formula C18H25FN4O2 B4578387 N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine

N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine

Cat. No. B4578387
M. Wt: 348.4 g/mol
InChI Key: KEOYOIDXRXVDIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesizing this compound involves complex chemical reactions, often starting from base molecules like 1-(3-fluoro-4-methoxyphenyl)ethanone. In a related study, Divyaraj Puthran et al. (2019) demonstrated the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile using a Gewald synthesis technique, which could provide insights into similar synthetic pathways for the compound (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated through various spectroscopic methods. For example, studies involving compounds with related structures have utilized single-crystal X-ray analysis to unambiguously determine the structure, as demonstrated by Kumarasinghe et al. (2009) for a related compound (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

The compound's chemical reactivity and interactions can be inferred from studies on similar molecules. For instance, the reductive amination process described by Bawa et al. (2009) to synthesize related compounds indicates potential chemical pathways and reactivities for our compound of interest (Bawa et al., 2009).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are critical for understanding a compound's behavior under various conditions. While specific studies on the physical properties of N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine are not directly available, analogous research can provide valuable insights. For instance, the study by Kumarasinghe et al. on a related compound’s crystalline structure offers a perspective on how similar compounds might crystallize and their physical stability (Kumarasinghe et al., 2009).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and degradation pathways, are essential for comprehending the compound’s applications and safety. Studies on related compounds, like the reductive amination technique by Bawa et al., shed light on the chemical behaviors that could be expected from N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine (Bawa et al., 2009).

Scientific Research Applications

Alzheimer's Disease Treatment

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives, including compounds structurally related to N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine, has been synthesized and evaluated for their potential in treating Alzheimer's disease. These compounds have demonstrated significant in vitro inhibitory activity against acetylcholinesterase (AChE) and selective monoamine oxidase (MAO-B) enzymes, which are targets for Alzheimer's disease therapy. Modeling studies have provided insights into their potential binding orientations and interactions within the AChE and MAO-B active sites (Kumar, Jain, Parle, Jain, & Kumar, 2013).

NK(1) Receptor Antagonism

Efficient synthetic pathways have been developed for NK(1) receptor antagonists, such as aprepitant, utilizing morpholine derivatives as key intermediates. These pathways involve innovative steps like crystallization-induced diastereoselective transformations and have shown promise in the development of orally active NK(1) receptor antagonists, which are crucial for managing conditions like chemotherapy-induced nausea and vomiting (Brands et al., 2003).

Antimicrobial Activity

Novel Schiff bases synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes have shown promising in vitro antimicrobial activity. These derivatives, structurally related to the compound of interest, were created through multi-step reactions, including the Gewald synthesis technique, and demonstrated significant antimicrobial efficacy against various strains (Puthran et al., 2019).

Cancer Imaging

The synthesis of [11C]gefitinib, a high-affinity inhibitor of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), utilized morpholine derivatives for positron emission tomography (PET) imaging of cancers expressing EGFR mutations. This research underscores the utility of morpholine-based compounds in developing diagnostic tools for cancer imaging, enhancing the ability to target and visualize specific cancer types (Holt, Ravert, Dannals, & Pomper, 2006).

Tubulin Polymerization Inhibition

Indenopyrazoles, structurally similar to N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine, have been synthesized and identified as tubulin polymerization inhibitors. These compounds, particularly methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, showed promising antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities. This highlights the potential application of these compounds in cancer therapy by disrupting the tubulin dynamics essential for cell division (Minegishi et al., 2015).

properties

IUPAC Name

N-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-2-morpholin-4-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN4O2/c1-22(5-6-23-7-9-25-10-8-23)13-15-12-20-21-18(15)14-3-4-17(24-2)16(19)11-14/h3-4,11-12H,5-10,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOYOIDXRXVDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCOCC1)CC2=C(NN=C2)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine
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N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine
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N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine
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N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine
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N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine
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N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine

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